molecular formula C12H23NO2 B1448846 1-[4-(2-Hydroxyethyl)piperidin-1-yl]-3-methylbutan-1-one CAS No. 2006513-16-0

1-[4-(2-Hydroxyethyl)piperidin-1-yl]-3-methylbutan-1-one

Cat. No.: B1448846
CAS No.: 2006513-16-0
M. Wt: 213.32 g/mol
InChI Key: IQINUNGPPODAII-UHFFFAOYSA-N
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Description

1-[4-(2-Hydroxyethyl)piperidin-1-yl]-3-methylbutan-1-one is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Hydroxyethyl)piperidin-1-yl]-3-methylbutan-1-one typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method is the alkylation of 4-(2-hydroxyethyl)piperidine with 3-methylbutan-1-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of piperidine derivatives often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Hydroxyethyl)piperidin-1-yl]-3-methylbutan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[4-(2-Hydroxyethyl)piperidin-1-yl]-3-methylbutan-1-one has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[4-(2-Hydroxyethyl)piperidin-1-yl]-3-methylbutan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It can also modulate receptor activity by binding to receptor sites, altering signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(2-Hydroxyethyl)piperidin-1-yl]-3-methylbutan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with a hydroxyethyl and methylbutanone moiety makes it a versatile compound for various applications .

Properties

IUPAC Name

1-[4-(2-hydroxyethyl)piperidin-1-yl]-3-methylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-10(2)9-12(15)13-6-3-11(4-7-13)5-8-14/h10-11,14H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQINUNGPPODAII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCC(CC1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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